3-(Chloromethyl)pyrazolo[1,5-a]pyridine
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Overview
Description
3-(Chloromethyl)pyrazolo[1,5-a]pyridine is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core with a chloromethyl group attached at the third position. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)pyrazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyrazole derivatives with chloromethylating agents. For instance, the reaction of pyrazole with formaldehyde and hydrochloric acid can yield the chloromethylated product. The reaction conditions often require refluxing in an organic solvent such as toluene or dioxane .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems to control temperature, pressure, and reactant flow rates, ensuring consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 3-(Chloromethyl)pyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols under basic conditions.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed:
Nucleophilic Substitution: Substituted pyrazolo[1,5-a]pyridines with various functional groups.
Oxidation: Pyrazolo[1,5-a]pyridine carboxylic acids or aldehydes.
Reduction: Reduced pyrazolo[1,5-a]pyridine derivatives.
Scientific Research Applications
3-(Chloromethyl)pyrazolo[1,5-a]pyridine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules, including kinase inhibitors and anti-inflammatory agents.
Biological Studies: The compound is used in the development of fluorescent probes for imaging and diagnostic purposes.
Material Science: It is employed in the synthesis of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its favorable photophysical properties.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)pyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in medicinal chemistry, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of various cellular pathways, including those involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Shares a similar core structure but with different substitution patterns, leading to distinct biological activities.
Pyrazolo[3,4-d]pyrimidine: Another related compound with variations in the ring fusion, affecting its chemical reactivity and applications.
Uniqueness: 3-(Chloromethyl)pyrazolo[1,5-a]pyridine is unique due to the presence of the chloromethyl group, which provides a versatile handle for further functionalization.
Properties
Molecular Formula |
C8H7ClN2 |
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Molecular Weight |
166.61 g/mol |
IUPAC Name |
3-(chloromethyl)pyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C8H7ClN2/c9-5-7-6-10-11-4-2-1-3-8(7)11/h1-4,6H,5H2 |
InChI Key |
GPTKENDRNVUYLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)CCl |
Origin of Product |
United States |
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